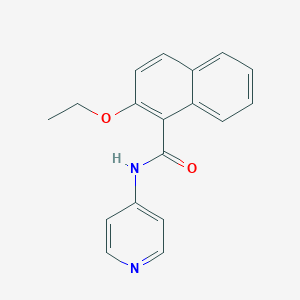

2-ethoxy-N-(4-pyridinyl)-1-naphthamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H16N2O2 |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

2-ethoxy-N-pyridin-4-ylnaphthalene-1-carboxamide |

InChI |

InChI=1S/C18H16N2O2/c1-2-22-16-8-7-13-5-3-4-6-15(13)17(16)18(21)20-14-9-11-19-12-10-14/h3-12H,2H2,1H3,(H,19,20,21) |

InChI Key |

OOGOZYXHYFVVMV-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=NC=C3 |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=NC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Ethoxy N 4 Pyridinyl 1 Naphthamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-ethoxy-N-(4-pyridinyl)-1-naphthamide, both ¹H and ¹³C NMR would be critical.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would provide crucial information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the ethoxy group, the naphthyl ring system, and the pyridinyl moiety. The chemical shift (δ) of each proton signal, its integration (the area under the peak, proportional to the number of protons), and its multiplicity (splitting pattern due to spin-spin coupling with neighboring protons) would all be analyzed.

For instance, the ethoxy group would be expected to show a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons, a characteristic ethyl pattern. The aromatic protons on the naphthyl and pyridinyl rings would appear in the downfield region of the spectrum, with their specific chemical shifts and coupling constants providing insights into their positions on the rings. The amide proton (–NH–) would likely appear as a broad singlet, and its chemical shift could be sensitive to the solvent and concentration.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hypothetical Data | e.g., t (triplet) | e.g., 3H | e.g., -OCH₂CH ₃ |

| Hypothetical Data | e.g., q (quartet) | e.g., 2H | e.g., -OCH ₂CH₃ |

| Hypothetical Data | e.g., d (doublet) | e.g., 1H | e.g., Naphthyl-H |

| Hypothetical Data | e.g., m (multiplet) | e.g., 5H | e.g., Naphthyl-H |

| Hypothetical Data | e.g., d (doublet) | e.g., 2H | e.g., Pyridinyl-H |

| Hypothetical Data | e.g., d (doublet) | e.g., 2H | e.g., Pyridinyl-H |

| Hypothetical Data | e.g., s (singlet) | e.g., 1H | e.g., -NH - |

Note: This table is for illustrative purposes only, as experimental data for this specific compound is not publicly available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbons of the ethoxy group, the naphthyl rings, the pyridinyl ring, and the amide carbonyl group. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. For example, the carbonyl carbon of the amide would be expected to appear significantly downfield (at a high ppm value). The aromatic carbons would resonate in a characteristic region, and the aliphatic carbons of the ethoxy group would be found in the upfield region of the spectrum. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Hypothetical Data | e.g., -OCH₂C H₃ |

| Hypothetical Data | e.g., -OC H₂CH₃ |

| Hypothetical Data | e.g., Aromatic C |

| Hypothetical Data | e.g., Quaternary Aromatic C |

| Hypothetical Data | e.g., Pyridinyl C |

| Hypothetical Data | e.g., C =O (Amide) |

Note: This table is for illustrative purposes only, as experimental data for this specific compound is not publicly available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which in turn confirms its elemental composition. The mass spectrum would show a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) corresponding to the mass of the intact molecule.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule would break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions would correspond to different substructures of the molecule. For example, cleavage of the amide bond would likely be a prominent fragmentation pathway. Analysis of these fragmentation patterns helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC) in Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. To assess the purity of a synthesized batch of this compound, a validated HPLC method would be developed. This typically involves using a reversed-phase column (e.g., a C18 column) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (such as acetonitrile (B52724) or methanol).

The sample would be injected into the HPLC system, and the components would be separated based on their differential partitioning between the stationary and mobile phases. A detector, commonly a UV-Vis detector set to a wavelength where the analyte has strong absorbance, would monitor the eluent. A pure sample of this compound should ideally produce a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities, and the area of each peak would be proportional to the concentration of the corresponding component. The retention time of the main peak would be a characteristic of the compound under the specific HPLC conditions.

Table 3: Hypothetical HPLC Parameters for Purity Assessment

| Parameter | Value/Description |

| Column | e.g., C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | e.g., Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | e.g., 1.0 mL/min |

| Detection | e.g., UV at 254 nm |

| Retention Time | Hypothetical Value |

| Purity | e.g., >99% (based on peak area) |

Note: This table is for illustrative purposes only, as experimental data for this specific compound is not publicly available.

X-ray Diffraction Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray diffraction crystallography can determine the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the X-rays are diffracted in specific directions. By analyzing the pattern and intensity of the diffracted X-rays, a detailed electron density map of the molecule can be generated.

From this map, the exact positions of all atoms in the crystal lattice can be determined, providing highly accurate measurements of bond lengths, bond angles, and torsion angles. For this compound, this would definitively confirm its molecular structure and provide insights into its conformation and any intermolecular interactions, such as hydrogen bonding, in the solid state.

Computational and Theoretical Chemistry Studies of 2 Ethoxy N 4 Pyridinyl 1 Naphthamide

Quantum Chemical Calculations

Detailed quantum chemical calculations, including Density Functional Theory (DFT) for electronic structure and reactivity predictions and specific molecular orbital analyses for 2-ethoxy-N-(4-pyridinyl)-1-naphthamide, have not been found in the public domain. Such studies would typically provide insights into the molecule's stability, reactivity, and electronic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

No specific DFT studies on this compound were identified. This type of analysis would be crucial for understanding the electron density distribution, predicting sites of electrophilic and nucleophilic attack, and calculating thermodynamic properties.

Molecular Orbital Analysis

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound is not available. This analysis is fundamental for assessing the compound's electronic transition properties and chemical reactivity.

Molecular Modeling and Dynamics Simulations

While molecular modeling is a common technique for studying compounds of pharmaceutical interest, specific studies on the conformational analysis and molecular dynamics of this compound are not documented in the available literature.

Conformational Analysis of the Naphthamide Scaffold

A detailed conformational analysis specific to the this compound scaffold has not been published. Such an analysis would explore the rotational barriers and preferred spatial arrangements of the ethoxy, pyridinyl, and naphthamide groups, which are critical for its interaction with biological targets.

Ligand-Protein Docking Simulations to Elucidate Binding Modes

There are no available ligand-protein docking simulation studies for this compound. These simulations are essential for predicting how the molecule might bind to a protein's active site and for elucidating the key interactions that stabilize the ligand-protein complex.

Prediction of Molecular Interactions with Biological Macromolecules

Without docking or molecular dynamics simulation data, any prediction of the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and biological macromolecules would be purely speculative.

In Silico Pharmacokinetic Profiling Studies (Methodological Focus)

In the early stages of drug discovery and development, the computational assessment of a compound's pharmacokinetic profile is a critical step to predict its behavior in a biological system. This in silico approach allows for the early identification of potential liabilities, thereby reducing the time and cost associated with experimental assays. For the compound this compound, while specific experimental data is not publicly available, its pharmacokinetic properties can be predicted using a variety of established computational methodologies. These methods focus on the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

The in silico analysis of this compound would involve the use of sophisticated software and web-based platforms that employ a range of computational models. These tools analyze the molecule's two-dimensional (2D) and three-dimensional (3D) structural features to calculate various physicochemical and pharmacokinetic parameters. The predictions are typically based on quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and comparisons to databases of known compounds. nih.govnih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Methodologies

The prediction of ADMET properties for a novel chemical entity like this compound relies on a variety of computational techniques. These methodologies are designed to provide a comprehensive overview of the compound's likely journey through the body.

Absorption: The oral bioavailability of a drug is largely dependent on its absorption from the gastrointestinal tract. Key parameters predicted through in silico methods include:

Human Intestinal Absorption (HIA): Predictions are often made using models trained on large datasets of compounds with known absorption characteristics. For a compound like this compound, its structural similarity to other N-aryl amides can be used to estimate its absorption potential. mdpi.com

Cell Permeability (Caco-2): Caco-2 cell permeability assays are a common in vitro method to predict human intestinal absorption. In silico models simulate this by calculating properties such as the number of hydrogen bond donors and acceptors, polar surface area (PSA), and lipophilicity (logP). frontiersin.org

P-glycoprotein (P-gp) Substrate and Inhibitor Prediction: P-gp is an efflux transporter that can limit the absorption of drugs. Computational models can predict whether a compound is likely to be a substrate or inhibitor of P-gp, which is crucial for understanding potential drug-drug interactions and absorption limitations. nih.gov

Distribution: Once absorbed, a drug distributes throughout the body. In silico models predict the extent of this distribution by calculating:

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB is critical for drugs targeting the central nervous system and is a key safety consideration for other drugs. Predictions are based on molecular size, lipophilicity, and the presence of specific functional groups. nih.gov

Plasma Protein Binding (PPB): The degree to which a drug binds to plasma proteins affects its free concentration and, consequently, its efficacy and clearance. QSAR models are commonly used to predict the percentage of plasma protein binding. nih.gov

Metabolism: The metabolic fate of a drug is a primary determinant of its half-life and potential for toxicity. In silico metabolism prediction focuses on:

Cytochrome P450 (CYP) Inhibition and Substrate Prediction: The CYP family of enzymes is responsible for the metabolism of a vast number of drugs. Computational models can predict whether this compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). frontiersin.org These predictions are vital for anticipating drug-drug interactions.

Site of Metabolism (SOM) Prediction: Identifying the specific atoms in a molecule most likely to be metabolized is another important aspect. This is often achieved through models that consider the reactivity and accessibility of different parts of the compound. researchgate.net

Excretion: The route and rate of a drug's elimination from the body are predicted by examining its physicochemical properties. While direct prediction of excretion pathways is complex, parameters like renal clearance can be estimated based on the compound's properties.

Toxicity: Early prediction of potential toxicity is a cornerstone of modern drug discovery. In silico toxicity prediction methodologies for a compound like this compound would typically include:

Mutagenicity (Ames Test): Computational models can predict the likelihood of a compound causing mutations in bacterial strains, which is an indicator of carcinogenic potential.

Carcinogenicity: Predictions are based on structural alerts and statistical models derived from extensive databases of carcinogenic and non-carcinogenic compounds.

Hepatotoxicity (DILI): Drug-induced liver injury is a major reason for drug withdrawal. In silico models assess the potential for liver toxicity based on the compound's structure and predicted metabolic pathways. nih.gov

Cardiotoxicity (hERG Inhibition): Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias. QSAR models are widely used to predict a compound's potential for hERG inhibition.

Predicted Physicochemical and ADMET Properties

The following tables represent hypothetical in silico predictions for this compound based on methodologies applied to structurally related compounds. These values are for illustrative purposes to demonstrate the output of such computational studies.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 318.36 g/mol | Within the range for good oral bioavailability. |

| logP | 3.5 - 4.5 | Indicates good lipophilicity for cell membrane permeation. |

| Topological Polar Surface Area (TPSA) | 58.6 Ų | Suggests good intestinal absorption and BBB penetration. |

| Hydrogen Bond Donors | 1 | Favorable for drug-likeness. |

Table 2: Predicted ADMET Properties

| Parameter | Prediction | Implication |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal wall. |

| P-gp Substrate | No | Low risk of efflux-mediated poor absorption. |

| Distribution | ||

| BBB Penetration | Yes | May cross the blood-brain barrier. |

| Plasma Protein Binding | High | May have a longer duration of action but lower free concentration. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low potential for drug interactions involving this enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug interactions with co-administered drugs. |

| Toxicity | ||

| AMES Mutagenicity | Negative | Unlikely to be mutagenic. |

These predictive methodologies and the resulting data are instrumental in guiding the lead optimization process, allowing for the early selection of drug candidates with a higher probability of success in clinical development.

Structure Activity Relationship Sar Investigations of 2 Ethoxy N 4 Pyridinyl 1 Naphthamide Analogs

Impact of Naphthalene (B1677914) Ring Substitutions on Biological Activity

Research on related polynuclear aromatic hydrocarbons demonstrates that the position of substitution on the naphthalene ring is not arbitrary. libretexts.org The 1-position of naphthalene is generally more reactive towards electrophilic substitution than the 2-position due to the greater stability of the carbocation intermediate formed during the reaction. libretexts.org This inherent reactivity difference suggests that introducing substituents at various positions on the naphthalene ring of 2-ethoxy-N-(4-pyridinyl)-1-naphthamide could lead to analogs with distinct biological activities.

The electronic effects of substituents, whether electron-donating or electron-withdrawing, play a crucial role in modulating the reactivity and interaction of the naphthalene ring with its biological target. libretexts.org For instance, a study on the basic strengths of mononitro-naphthylamines highlights how a substituent's nature and position on the naphthalene ring can significantly alter the electronic environment of the entire molecule. rsc.org In the context of this compound, introducing electron-withdrawing groups could enhance interactions with electron-rich pockets in a target protein, while electron-donating groups might favor interactions with electron-deficient sites.

Furthermore, steric factors introduced by bulky substituents can dramatically alter the molecule's three-dimensional shape, potentially improving its fit within a binding pocket or, conversely, causing steric clashes that reduce activity. A systematic study on the distortion of a naphthalene ring by bulky peri-substituents at the 1- and 8-positions revealed that significant steric repulsion can distort the planarity of the naphthalene system. nih.gov Such distortions in analogs of this compound could have profound effects on their biological activity by altering how the molecule presents its key interacting groups to the target.

A theoretical study on the orienting influence of substituents in naphthalene derivatives suggests that the position of a substituent directs further substitutions to specific locations on the ring. researchgate.net For example, a substituent at the 1-position can direct an incoming group to the 5- or 8-position, while a substituent at the 2-position can direct to the 1-position. researchgate.net This predictability can be a valuable tool in the rational design of new analogs with desired substitution patterns.

While direct data on this compound is unavailable, the following table illustrates hypothetical effects of naphthalene ring substitutions based on general principles observed in related structures.

| Substituent Position | Substituent Type | Potential Impact on Biological Activity |

| C4, C5, C6, C7 | Halogens (F, Cl, Br) | May enhance binding through halogen bonding; can alter electronic properties and lipophilicity. |

| C4, C5, C6, C7 | Alkyl groups (e.g., -CH3) | Can increase lipophilicity and van der Waals interactions; may introduce steric hindrance. |

| C4, C5, C6, C7 | Methoxy (B1213986) group (-OCH3) | Can act as a hydrogen bond acceptor and influence electronic properties. |

| C8 | Bulky group | May induce steric strain, distorting the naphthalene ring and altering target interaction. |

Role of the Ethoxy Group in Modulating Molecular Interactions

The 2-ethoxy group is a key feature of the title compound, and its presence is likely to have a significant influence on the molecule's physicochemical properties and its interactions with biological targets. The ethoxy group, consisting of an ethyl chain linked to an oxygen atom, can participate in several types of non-covalent interactions.

The oxygen atom of the ethoxy group is a potential hydrogen bond acceptor, allowing it to form hydrogen bonds with hydrogen bond donor residues in a protein's binding site. This type of interaction is often crucial for ligand recognition and binding affinity. Furthermore, the ethyl portion of the ethoxy group is nonpolar and can engage in hydrophobic interactions and van der Waals forces with nonpolar amino acid residues.

The orientation and conformation of the ethoxy group can also be critical. Research on the crystal structure of a related compound, 2-ethoxy-4,6-diphenylpyridine-3-carbonitrile, reveals specific C-H···N and C-H···π interactions, highlighting the diverse roles that an ethoxy group can play in stabilizing molecular conformations and mediating intermolecular contacts. researchgate.net The flexibility of the ethyl chain allows the ethoxy group to adopt various conformations, which could be advantageous for fitting into a binding pocket.

Studies on alkoxy analogues of other bioactive molecules, such as lepidilines, have demonstrated that the nature of the alkoxy group can influence biological activity. mdpi.com By analogy, modifying the ethoxy group in this compound, for instance, by altering the length of the alkyl chain (e.g., methoxy, propoxy) or by introducing branching, could fine-tune the compound's activity. A shorter chain might reduce steric hindrance, while a longer or more complex chain could enhance hydrophobic interactions, assuming the binding pocket can accommodate the increased size.

The following table summarizes the potential roles of the ethoxy group in molecular interactions:

| Interaction Type | Participating Moiety of Ethoxy Group | Potential Contribution to Biological Activity |

| Hydrogen Bonding | Oxygen atom | Acts as a hydrogen bond acceptor, anchoring the ligand in the binding site. |

| Hydrophobic Interactions | Ethyl group | Engages with nonpolar residues, contributing to binding affinity. |

| Van der Waals Forces | Entire group | Contributes to the overall binding energy. |

| Conformational Flexibility | Ethyl chain | Allows for an induced fit to the target's binding pocket. |

Influence of the Pyridinyl Moiety and its Substitution Patterns on Efficacy and Selectivity

SAR studies on other classes of compounds containing a pyridinyl or pyridine-linked moiety have consistently shown that substitutions on this ring can have a profound impact on biological activity. For example, in a series of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole, the nature and position of substituents on the pyridine (B92270) ring were found to be critical for their fungicidal and insecticidal activities. mdpi.comnih.gov

Specifically for the 4-pyridinyl isomer in the title compound, the nitrogen atom is positioned para to the point of attachment to the naphthamide core. This geometry will dictate the vector of potential hydrogen bonds and other interactions. Altering the substitution pattern on the pyridine ring could modulate the electronic properties of the ring and introduce steric effects, thereby influencing binding affinity and selectivity.

For instance, introducing small electron-donating groups like a methyl group could increase the basicity of the pyridine nitrogen, potentially strengthening hydrogen bonds. Conversely, electron-withdrawing groups such as a halogen or a cyano group would decrease the basicity but could introduce new interaction points, such as halogen bonding.

The following table presents a hypothetical SAR for substitutions on the pyridinyl moiety of this compound, based on findings from related heterocyclic compounds.

| Substituent Position on Pyridine Ring | Substituent Type | Hypothesized Effect on Efficacy and Selectivity |

| C2' or C6' (ortho to nitrogen) | Small alkyl or halogen | May introduce steric hindrance, affecting the relative orientation of the pyridine and naphthalene rings. Could influence selectivity. |

| C3' or C5' (meta to nitrogen) | Electron-donating group (e.g., -OCH3) | Could enhance the hydrogen bond accepting ability of the pyridine nitrogen. |

| C3' or C5' (meta to nitrogen) | Electron-withdrawing group (e.g., -CF3) | May decrease the basicity of the nitrogen but could participate in other interactions, potentially altering the selectivity profile. |

Elucidation of Key Pharmacophores and Structural Features for Target Engagement

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, a hypothetical pharmacophore model can be proposed based on its structural features and general principles of molecular recognition.

The key structural elements that likely contribute to the pharmacophore include:

Aromatic/Hydrophobic Regions: The naphthalene ring system provides a large, flat hydrophobic surface that can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues in the target's binding pocket.

Hydrogen Bond Acceptors: The oxygen atom of the 2-ethoxy group, the nitrogen atom of the 4-pyridinyl ring, and the carbonyl oxygen of the amide linker are all potential hydrogen bond acceptors.

Hydrogen Bond Donor: The amide N-H group is a crucial hydrogen bond donor.

Linker Group: The amide linkage provides a rigid connection between the naphthalene and pyridinyl moieties, defining their spatial relationship. Its planarity can also contribute to stacking interactions.

A plausible pharmacophore model for an analog of this compound would likely include features corresponding to these groups. The development of such a model would typically involve aligning a set of active and inactive analogs and identifying the common features responsible for activity. nih.gov In the absence of such data, a structure-based approach could be used if the biological target is known. This involves identifying key interaction points within the target's binding site and generating a pharmacophore model that complements these features. nih.gov

The table below outlines the probable key pharmacophoric features of this compound.

| Pharmacophoric Feature | Structural Moiety | Potential Interaction with Target |

| Aromatic/Hydrophobic | Naphthalene ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Pyridinyl nitrogen | Hydrogen bonding |

| Hydrogen Bond Acceptor | Ethoxy oxygen | Hydrogen bonding |

| Hydrogen Bond Acceptor | Amide carbonyl oxygen | Hydrogen bonding |

| Hydrogen Bond Donor | Amide N-H | Hydrogen bonding |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach can be highly valuable for predicting the activity of new analogs and for guiding the optimization of lead compounds.

For a series of analogs of this compound, a QSAR study would typically involve the following steps:

Data Set Preparation: A dataset of analogs with their corresponding measured biological activities (e.g., IC50 values) would be compiled. This set would be divided into a training set for model development and a test set for model validation.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Describe the connectivity of atoms.

Geometric descriptors: Relate to the 3D shape of the molecule.

Electronic descriptors: Characterize the electronic properties, such as dipole moment and partial charges.

Physicochemical descriptors: Include properties like logP (lipophilicity) and molar refractivity.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates the descriptors with the biological activity. For instance, a QSAR study on pyrrolo- and pyridoquinolinecarboxamides found that diuretic activity was correlated with descriptors such as logP, refractivity, and dipole moment. uran.ua

Model Validation: The predictive power of the developed QSAR model would be assessed using the test set of compounds. A robust model should be able to accurately predict the activities of compounds not used in its development. nih.gov

In the context of this compound analogs, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) could also be employed. CoMFA aligns the set of molecules and calculates steric and electrostatic fields around them, which are then correlated with biological activity. nih.gov This method provides a 3D visualization of where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, offering intuitive guidance for new designs. A QSAR analysis of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines successfully used this approach to derive statistically relevant models. nih.govinsilico.eu

The following table lists some of the key descriptors that would likely be important in a QSAR study of this compound analogs, based on studies of related N-aryl compounds and heterocyclic systems. mdpi.com

| Descriptor Class | Specific Descriptor Examples | Potential Significance |

| Electronic | Dipole moment, HOMO/LUMO energies | Relates to electrostatic interactions and reactivity. |

| Steric/Topological | Molecular volume, Surface area, Wiener index | Describes the size and shape of the molecule, which are important for receptor fit. |

| Lipophilicity | AlogP, logD | Influences membrane permeability and hydrophobic interactions with the target. |

| 3D-QSAR Fields | CoMFA steric and electrostatic fields | Provides a 3D map of favorable and unfavorable regions for interaction. |

Future Directions and Research Opportunities

Rational Design of Next-Generation Naphthamide Derivatives

The rational design of novel naphthamide derivatives is a cornerstone of future research, aiming to create compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This approach moves beyond traditional trial-and-error methods by utilizing a deep understanding of structure-activity relationships (SAR) and the molecular targets of these compounds.

Future efforts will likely focus on:

Scaffold Modification: Systematic alteration of the core naphthamide structure to explore new chemical space and identify novel pharmacophores.

Fragment-Based Design: Employing fragment-based approaches to construct new derivatives by linking small molecular fragments that are known to bind to specific sites on a biological target. nih.gov

Bioisosteric Replacement: Substituting certain functional groups with others that have similar physical or chemical properties to improve the compound's biological activity or reduce toxicity.

For instance, research into novel 2-naphthamide (B1196476) derivatives has demonstrated that this rational design approach can lead to the successful development of compounds with potential anticancer and antimicrobial activities. researchgate.net Similarly, the design of new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives has yielded highly selective cannabinoid-2 receptor agonists. ebi.ac.uk

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and optimization of naphthamide derivatives. These computational tools can analyze vast datasets to identify patterns and relationships that may not be apparent to human researchers. nih.gov

Key applications of AI and ML in this area include:

Predictive Modeling: Developing algorithms to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds before they are synthesized. rsc.orgnih.gov

Generative Models: Using generative adversarial networks (GANs) and other deep learning techniques to design novel molecular structures with desired properties. youtube.com

Virtual Screening: Accelerating the discovery of lead compounds by screening large virtual libraries of molecules for their potential to interact with a specific biological target. researchgate.net

The use of ML can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates. rsc.org

Exploration of Novel Biological Targets for Naphthamide-Based Compounds

While naphthamides have been investigated for their activity against various known targets, a significant area of future research lies in the identification of novel biological targets. This exploration could uncover new therapeutic applications for this class of compounds.

Strategies for target identification include:

Chemical Proteomics: Utilizing chemical probes derived from active naphthamide compounds to isolate and identify their binding partners in complex biological systems. themarkfoundation.org

Genetic and Functional Screens: Performing high-throughput screens to identify genes and pathways that are modulated by naphthamide treatment. themarkfoundation.org

Phenotypic Screening: Screening compounds in disease-relevant cellular or organismal models to identify those that produce a desired phenotypic change, followed by target deconvolution to determine the mechanism of action.

Recent research has already demonstrated the potential of naphthamide derivatives to act on a range of targets, including as efflux pump inhibitors in bacteria nih.gov, dopamine (B1211576) D3 receptor ligands acs.org, and dual-target antifungal inhibitors. nih.gov The identification of new targets will continue to be a vibrant area of investigation.

Development of Advanced Synthetic Routes for Scalable Production

As promising naphthamide-based compounds emerge from discovery pipelines, the development of efficient and scalable synthetic routes will be crucial for their translation into clinical or commercial use.

Future research in this area will likely focus on:

Process Optimization: Refining existing synthetic methods to improve yields, reduce the number of steps, and minimize the use of hazardous reagents.

Flow Chemistry: Implementing continuous flow manufacturing processes, which can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch synthesis.

Green Chemistry: Incorporating principles of green chemistry to develop more environmentally friendly and sustainable synthetic routes.

The development of novel synthetic methodologies, such as microwave-assisted synthesis, has already shown promise in facilitating the production of 2-naphthamide derivatives. researchgate.net

Bridging Gaps Between Computational Predictions and Experimental Validation

A critical challenge in modern drug discovery is ensuring that computational predictions translate into reliable experimental results. researchhub.com Future research will need to focus on strengthening the synergy between in silico and in vitro/in vivo studies.

This can be achieved through:

Iterative Design-Synthesize-Test-Analyze Cycles: Employing a closed-loop approach where computational models are continuously refined based on experimental feedback. youtube.com

Development of More Accurate Predictive Models: Improving the accuracy of computational models by incorporating more complex biological data and utilizing more sophisticated algorithms.

Standardization of Experimental Assays: Ensuring that experimental data used to train and validate computational models is of high quality and generated using standardized protocols.

The integration of computational and experimental approaches is no longer seen as a sequential process but as an interactive and unified methodology. witpress.com

Expanding the Scope of Biological Applications within Academic Research Paradigms

Beyond traditional drug development, there is significant potential to expand the use of naphthamide-based compounds as chemical tools in academic research. These compounds can be used to probe biological pathways, validate new drug targets, and better understand the mechanisms of disease.

Future academic research could involve:

Development of Tool Compounds: Synthesizing highly potent and selective naphthamide derivatives for use as pharmacological probes.

Elucidation of Novel Mechanisms of Action: Investigating the detailed molecular mechanisms by which naphthamide compounds exert their biological effects.

Exploration of New Therapeutic Areas: Screening naphthamide libraries against a wide range of diseases to identify new and unexpected therapeutic opportunities.

The diverse biological activities already reported for naphthamide derivatives, including anticancer researchgate.net, antibacterial nih.gov, and antifungal nih.gov properties, suggest that this chemical scaffold holds great promise for a wide range of future research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.